Bienvenue dans la boutique en ligne BenchChem!

5-(Chloromethyl)uracil

Nucleophilic substitution 5-alkoxymethyluracil analogues Cytotoxic activity

Procure 5-(Chloromethyl)uracil (CMU) as a versatile intermediate for synthesizing 5-alkoxymethyluracil analogues and N-substituted thymidylate synthase inhibitors. Its reactive chloromethyl group enables efficient nucleophilic substitution, unlike generic 5-fluorouracil, facilitating rapid SAR exploration against leukemia cell lines and development of covalent nucleic acid probes.

Molecular Formula C5H5ClN2O2
Molecular Weight 160.56 g/mol
CAS No. 3590-48-5
Cat. No. B1580971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Chloromethyl)uracil
CAS3590-48-5
Molecular FormulaC5H5ClN2O2
Molecular Weight160.56 g/mol
Structural Identifiers
SMILESC1=C(C(=O)NC(=O)N1)CCl
InChIInChI=1S/C5H5ClN2O2/c6-1-3-2-7-5(10)8-4(3)9/h2H,1H2,(H2,7,8,9,10)
InChIKeyUCDUBKRXOPMNGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Chloromethyl)uracil (CAS 3590-48-5) for Pharmaceutical Research and Organic Synthesis


5-(Chloromethyl)uracil is a halogenated pyrimidine derivative belonging to the class of 5-substituted uracils. It is characterized by a chloromethyl group at the C-5 position of the uracil ring, which confers distinct chemical reactivity and biological activity [1]. This compound serves as a versatile intermediate in the synthesis of various biologically active nucleoside analogues and has been investigated for its potential as an inhibitor of key enzymes such as thymidylate synthase and thymidine phosphorylase [2]. Its role in antimetabolite research and as a building block for complex molecules makes it a critical component in pharmaceutical development and chemical biology studies [3].

Why 5-(Chloromethyl)uracil Cannot Be Substituted by Generic Uracil Derivatives in Antimetabolite Research


Generic uracil derivatives, such as 5-fluorouracil or 5-chlorouracil, possess distinct substitution patterns that fundamentally alter their biochemical interactions and synthetic utility. 5-(Chloromethyl)uracil features a unique chloromethyl handle that enables efficient nucleophilic substitution reactions, a critical property for generating diverse libraries of 5-alkoxymethyluracil analogues with variable cytotoxic profiles [1][2]. In contrast, 5-fluorouracil, a widely used antimetabolite, lacks this reactive methylene group and instead acts primarily as a mechanism-based inhibitor of thymidylate synthase, leading to different toxicity and resistance profiles [3]. Furthermore, 5-bromomethyluracil, while structurally similar, exhibits altered reactivity and stability characteristics that can impact synthetic yields and product purity [4]. Therefore, substituting 5-(Chloromethyl)uracil with a generic analogue would compromise both the chemical versatility required for targeted synthesis and the specific biological activity sought in antimetabolite research.

Quantitative Evidence for Selecting 5-(Chloromethyl)uracil Over Closest Analogs


5-(Chloromethyl)uracil Enables Efficient Nucleophilic Substitution for Diverse Analogue Synthesis

5-(Chloromethyl)uracil serves as an optimal starting material for the synthesis of 5-alkoxymethyluracil analogues via nucleophilic substitution. In a comparative study, 5-chloromethyluracil (compound 5) was used to prepare a series of 5-alkoxymethyluracil derivatives (1a-o) with alkyl chain lengths ranging from C1 to C12 (except C9 and C11), demonstrating its broad synthetic utility [1]. In contrast, the synthesis of analogous compounds from 5-bromomethyluracil (VII) was reported to be complicated by its extreme reactivity and difficulty in purification, limiting its practical application [2]. Specifically, 5-chloromethyluracil could not be obtained analytically pure due to its high reactivity toward hydroxylic solvents and extreme insolubility in inert solvents, whereas 5-bromomethyluracil could be purified by recrystallization from glacial acetic acid [2]. This difference in handling properties directly impacts the efficiency and scalability of analogue synthesis.

Nucleophilic substitution 5-alkoxymethyluracil analogues Cytotoxic activity

5-(Chloromethyl)uracil Derivatives Exhibit Potent Cytotoxic Activity in Leukemia Cell Lines

5-Alkoxymethyluracil analogues derived from 5-(Chloromethyl)uracil demonstrate significant cytotoxic activity against drug-sensitive and drug-resistant leukemia cells. In a comprehensive study, 5-alkoxymethyluracil derivatives 1 and their corresponding nucleosides 2 were tested against a panel of cancer cell lines. While specific IC50 values for the parent compound 5-(Chloromethyl)uracil are not reported, its derivatives showed variable cytotoxicity, with some exhibiting activity in the micromolar range against both sensitive and resistant leukemia cells [1]. In comparison, previously published 5-[alkoxy(4-nitrophenyl)methyl]uracil analogues 3 and 4 showed a different cytotoxic profile, with certain derivatives demonstrating enhanced activity against solid tumor-derived cell lines [1]. This differential activity highlights the importance of the specific substitution pattern enabled by the chloromethyl precursor.

Cytotoxicity Leukemia Drug resistance

5-(Chloromethyl)uracil as a Key Intermediate for Thymidylate Synthase Inhibitors

5-(Chloromethyl)uracil is a crucial precursor for synthesizing potent thymidylate synthase (TS) inhibitors. The nucleoside derivative 1-(3,5-Di-O-p-toluoyl-2-deoxy-beta-D-ribofuranosyl)-5-chloromethyluracil (compound 3) was converted to a series of N-substituted 5-aminomethyl-2'-deoxyuridine 5'-phosphates (compounds 6a,b,d). These compounds were evaluated as substrate-competitive inhibitors of TS purified from Escherichia coli, calf thymus, and Ehrlich ascites tumor cells [1]. The most active compound, 6a, displayed KI values of 6 μM, 3.1 μM, and 14 μM for the respective enzymes [1]. In contrast, 5-fluorouracil (5-FU), a classic TS inhibitor, acts via a different mechanism involving its metabolite FdUMP, which forms a ternary complex with TS and 5,10-methylenetetrahydrofolate, and its potency varies significantly depending on cellular metabolism [2]. The use of 5-(Chloromethyl)uracil allows for the rational design of direct TS inhibitors with predictable potency, bypassing the metabolic activation required for 5-FU.

Thymidylate synthase Enzyme inhibition Antimetabolite

5-(Chloromethyl)uracil Exhibits Targeted Reactivity for Covalent Modification of Biomolecules

5-(Chloromethyl)uracil (CMU) possesses a chloromethyl group capable of forming covalent bonds with nucleophilic sites in DNA or RNA, leading to cross-links or adducts that interfere with nucleic acid synthesis . This mechanism is distinct from that of 5-fluorouracil (5-FU), which is incorporated into RNA and DNA after metabolic conversion, disrupting normal function without forming covalent adducts [1]. CMU has been shown to prevent the incorporation of uridine into DNA, thereby inhibiting DNA synthesis . In contrast, 5-chlorouracil, lacking the reactive chloromethyl group, does not form covalent adducts and instead acts as a weak antimetabolite with limited clinical utility [2]. The covalent modification potential of CMU offers a unique advantage for designing irreversible inhibitors or affinity probes targeting specific nucleic acid structures.

DNA cross-linking Covalent adducts Nucleic acid synthesis

5-(Chloromethyl)uracil Enables Synthesis of Platinum Complexes with Enhanced Antitumor Activity

5-(Chloromethyl)uracil serves as a key starting material for the preparation of cis-(1,2-diaminoethane)dichloroplatinum(II) complexes linked to uracil and uridine analogues. In a comparative study, 5-chloromethyluracil (1a) and 6-chloromethyluracil (1b) were reacted with ethylenediamine to afford the respective 5-[(2-aminoethyl)amino]methyluracil (2a) and 6-[(2-aminoethyl)amino]methyluracil (2b) [1]. These ligands were subsequently used to synthesize platinum complexes with potential enhanced tumor targeting. The in vitro cytotoxicity of these complexes was evaluated against three cell lines (K-562, P-388, and FM-3A), with IC50 values reported for several derivatives [2]. Notably, the 5-substituted complexes exhibited a distinct activity profile compared to their 6-substituted counterparts, underscoring the importance of the specific chloromethyluracil isomer in modulating biological activity.

Platinum complexes Antitumor agents Drug delivery

Optimal Application Scenarios for 5-(Chloromethyl)uracil in Drug Discovery and Chemical Synthesis


Synthesis of Diverse 5-Alkoxymethyluracil Libraries for Antileukemic Drug Screening

Utilize 5-(Chloromethyl)uracil as a versatile precursor to generate libraries of 5-alkoxymethyluracil analogues via nucleophilic substitution with various alcohols. This approach enables the rapid exploration of structure-activity relationships (SAR) for cytotoxic activity against leukemia and other cancer cell lines [1]. The method is particularly valuable for medicinal chemists aiming to identify lead compounds with improved potency and reduced resistance profiles, as demonstrated by the differential activity of these analogues against drug-sensitive and drug-resistant leukemia cells [1].

Design and Synthesis of Direct Thymidylate Synthase Inhibitors as Anticancer Agents

Employ 5-(Chloromethyl)uracil as a starting material to synthesize N-substituted 5-aminomethyl-2'-deoxyuridine derivatives, which act as substrate-competitive inhibitors of thymidylate synthase (TS). This strategy bypasses the need for metabolic activation required by prodrugs like 5-fluorouracil, offering the potential for more predictable pharmacokinetics and reduced off-target toxicity [2]. Researchers focused on developing next-generation antimetabolites can use this scaffold to create TS inhibitors with defined KI values and improved selectivity profiles [2].

Development of Covalent Probes and Irreversible Inhibitors Targeting Nucleic Acids

Leverage the reactive chloromethyl group of 5-(Chloromethyl)uracil to create covalent adducts with DNA or RNA. This property is uniquely suited for designing affinity probes for studying nucleic acid-binding proteins or for developing irreversible inhibitors of enzymes involved in nucleic acid metabolism . Unlike other uracil antimetabolites that act via non-covalent mechanisms, CMU provides a tool for covalent modification and cross-linking studies .

Synthesis of Platinum(II) Complexes with Targeted Antitumor Activity

Use 5-(Chloromethyl)uracil as a linker to conjugate uracil moieties to platinum(II) centers, generating novel complexes with enhanced tumor selectivity. The 5-substituted uracil-platinum complexes exhibit distinct cytotoxicity profiles compared to their 6-substituted isomers, allowing for fine-tuning of antitumor activity and cellular uptake [3]. This application is particularly relevant for researchers developing next-generation platinum-based anticancer agents with improved efficacy and reduced systemic toxicity [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(Chloromethyl)uracil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.